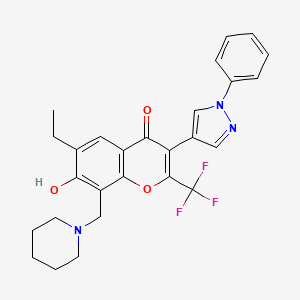
6-ethyl-7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl-7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C27H26F3N3O3 and its molecular weight is 497.518. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Ethyl-7-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)-8-(1-piperidinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, often referred to as a chromenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a chromenone backbone, a trifluoromethyl group, and a phenyl-pyrazole moiety, which may contribute to its pharmacological properties.
Chemical Structure
The compound's chemical formula is C21H18N2O3, with a molecular weight of approximately 346.38 g/mol. The structural features include:
- Chromone Core : This bicyclic structure is known for various biological activities.
- Trifluoromethyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Pyrazole and Piperidine Substituents : These groups are often associated with diverse pharmacological effects.
Anticancer Properties
Recent studies have indicated that chromenone derivatives exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Specific findings include:
- Inhibition of Cell Proliferation : Compounds demonstrated growth inhibition with IC50 values ranging from 3.0 μM to 22.54 μM, comparable to standard chemotherapeutics such as doxorubicin .
- Mechanism of Action : Proposed mechanisms include induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .
Anti-inflammatory Effects
Chromenone derivatives have also been evaluated for their anti-inflammatory properties. Studies suggest that these compounds may inhibit inflammatory mediators such as TNF-alpha and IL-6, which are crucial in the pathogenesis of chronic inflammatory diseases. The anti-inflammatory activity is often assessed through in vitro assays measuring cytokine levels post-treatment.
Antimicrobial Activity
The compound has been screened for antimicrobial activity against various bacterial strains. Preliminary results indicate potential efficacy against Gram-positive bacteria, although further studies are required to establish minimum inhibitory concentrations (MICs) and mechanisms of action.
Case Studies
Research Findings
Research has revealed that the biological activity of this compound is influenced by its structural components. The trifluoromethyl group enhances its pharmacokinetic properties, allowing for better absorption and bioavailability. Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression and inflammation.
特性
IUPAC Name |
6-ethyl-7-hydroxy-3-(1-phenylpyrazol-4-yl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3N3O3/c1-2-17-13-20-24(35)22(18-14-31-33(15-18)19-9-5-3-6-10-19)26(27(28,29)30)36-25(20)21(23(17)34)16-32-11-7-4-8-12-32/h3,5-6,9-10,13-15,34H,2,4,7-8,11-12,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVCLQLOSVIRHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1O)CN3CCCCC3)OC(=C(C2=O)C4=CN(N=C4)C5=CC=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













